4-Amino-3-methoxy-N-phenylbenzamide

説明

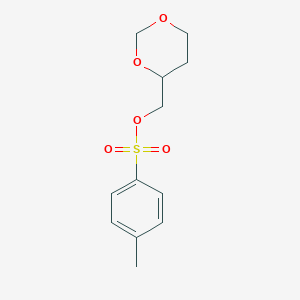

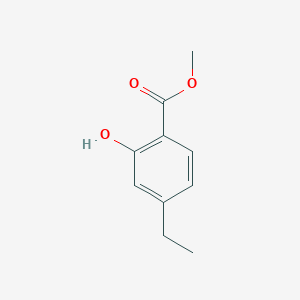

4-Amino-3-methoxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H14N2O2 . It is used in various applications including the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of 3-Amino-4-methoxybenzanilide is prepared by the reaction of 3-amino-4-methoxybenzoic acid and aniline . The steps are as follows: A total of 0.17 mL (0.18 mmol) of DIC and 0.24 g (0.18 mmol) of HOBt were added to a dichloromethane solution of 0.20 g (0.12 mmol) of 1 at room temperature, and the reaction mixture was stirred for 0.5 h .Molecular Structure Analysis

The molecular structure of 4-Amino-3-methoxy-N-phenylbenzamide is represented by the InChI code: 1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-methoxy-N-phenylbenzamide include a molecular weight of 242.273, a density of 1.2±0.1 g/cm3, a boiling point of 364.5±32.0 °C at 760 mmHg, and a melting point of 154-156°C .科学的研究の応用

Environmental and Biological Significance

- Advanced oxidation processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in aqueous media, highlighting the environmental significance of related chemical compounds in water treatment technologies. This method's efficiency is attributed to its ability to generate various by-products, indicating potential pathways for the environmental breakdown of similar compounds (Qutob et al., 2022).

Therapeutic Potential

- Metoclopramide, sharing a core structure similarity with 4-Amino-3-methoxy-N-phenylbenzamide, is used in treating various gastro-intestinal disorders, indicating the medical relevance of benzamide derivatives in pharmaceutical applications (Pinder et al., 2012).

Pharmacological Activities of Related Compounds

- Gallic acid, a natural phenolic compound, exhibits significant anti-inflammatory properties. This underscores the potential pharmacological activities of phenolic compounds, suggesting avenues for exploring the biological activities of 4-Amino-3-methoxy-N-phenylbenzamide and its derivatives (Bai et al., 2020).

Industrial Applications

- The utility of chitin- and chitosan-derivatives in water and wastewater detoxification demonstrates the application of chemical compounds in environmental remediation. This knowledge base can provide insights into utilizing benzamide derivatives for similar purposes (Bhatnagar & Sillanpää, 2009).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4-methoxybenzenesulfonic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Mode of Action

It is known that the compound has certain electronic transfer properties, which may play a role in its interactions with target molecules .

Biochemical Pathways

It is known that the compound can be used in organic synthesis reactions as an intermediate, particularly for the synthesis of organic compounds containing a benzamide group .

Pharmacokinetics

The compound is known to be soluble in some organic solvents under anhydrous conditions, such as dimethyl sulfoxide and dichloromethane . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound is known to be used in the preparation of dyes, fluorescent materials, coatings, optical imaging agents, and fluorescent yellow dyes . This suggests that the compound may have effects at the molecular level that result in these properties.

特性

IUPAC Name |

4-amino-3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRMSRRCGFUJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)